N-(2-tert-butylphenyl)furan-2-carboxamide
Description
N-(2-tert-butylphenyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a tert-butyl substituent at the ortho position of the phenyl ring.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)11-7-4-5-8-12(11)16-14(17)13-9-6-10-18-13/h4-10H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISMCHNMNTBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-tert-butylaniline in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out under mild conditions, often at room temperature, to yield the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction process, resulting in shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a SARS-CoV 3CL protease inhibitor, it binds to the enzyme’s active site, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s furan ring and carboxamide group play crucial roles in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Key Insights :
- For instance, bulky substituents in Suzuki cross-couplings reduce yields (e.g., 38% for electron-poor/bulky groups in ) .
- Electron-donating groups (e.g., tert-butyl) improve yields in cross-coupling reactions due to enhanced electron density at reactive sites .
Structural and Conformational Analysis
The tert-butyl group in the ortho position induces steric strain, altering molecular planarity and crystal packing compared to derivatives with para substituents:
- N-(2-nitrophenyl)furan-2-carboxamide : The nitro group at the ortho position disrupts planarity of the furan-carboxamide moiety, forming intramolecular N–O interactions (2.615 Å) and a dihedral angle of 9.71° between phenyl and furan rings .
- N-(4-substituted phenyl) analogs : Para substituents (e.g., bromo or tert-butyl) minimize steric clashes, preserving planarity of the central amide fragment .
- Heterocyclic variants : Thiadiazole or oxadiazole substituents introduce rigidity, favoring specific binding conformations (e.g., VEGFR-2 inhibition with IC₅₀ values of 7.4–7.6 nM) .
Key Insights :
- Ortho-substituted tert-butyl analogs may exhibit enhanced metabolic stability and membrane permeability due to steric shielding of the amide bond.
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP values, enhancing blood-brain barrier penetration compared to nitro or bromo analogs.
- Solubility : Ortho-substituted derivatives likely exhibit lower aqueous solubility due to reduced molecular planarity and increased crystallinity (e.g., N-(2-nitrophenyl) analog forms helical chains via C–H⋯O interactions ).
Biological Activity
N-(2-tert-butylphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-cancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods, including one-pot strategies that yield derivatives with varying biological activities. The synthesis typically involves the reaction of furan derivatives with amines in the presence of coupling agents, resulting in a range of carbamothioyl-furan-2-carboxamide derivatives that exhibit diverse biological effects .
Anti-Cancer Activity
In Vitro Studies : Research has demonstrated that this compound exhibits notable anti-cancer activity against several cancer cell lines. A study reported that derivatives of furan-2-carboxamide showed significant inhibition of cell viability in HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines. For instance, one derivative exhibited a cell viability percentage of 33.29% in HepG2 cells, indicating strong anti-cancer potential compared to standard treatments such as doxorubicin .
Structure-Activity Relationship (SAR) : The anti-cancer efficacy of these compounds is often linked to their structural features. The presence of electron-donor substituents on the phenyl ring enhances their activity. For example, para-methyl-substituted derivatives demonstrated greater potency than others .
Antimicrobial Activity
Broad-Spectrum Efficacy : this compound has also been evaluated for its antimicrobial properties. In vitro tests revealed effective inhibition against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus cereus. The minimum inhibitory concentrations (MIC) for these compounds ranged from 230 to 280 μg/mL, showcasing their potential as antimicrobial agents .
Comparative Analysis : The antimicrobial activity was compared with standard antibiotics, demonstrating that some derivatives were more effective than traditional treatments like tetracycline and streptomycin against specific strains .
Detailed Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study conducted on HepG2 cells demonstrated that treatment with this compound led to apoptosis, indicating its potential use as a chemotherapeutic agent.
- Antibacterial Applications : Research indicated that derivatives showed significant antibacterial activity against multi-drug resistant strains, suggesting their application in treating infections where conventional antibiotics fail.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
